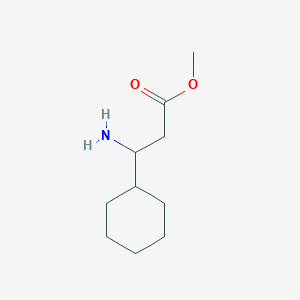

Methyl 3-amino-3-cyclohexylpropanoate

Description

Contextualization within Amino Acid Chemistry and Derivatives

Methyl 3-amino-3-cyclohexylpropanoate is classified as a β-amino acid ester. Structurally, it deviates from the proteinogenic α-amino acids that constitute natural proteins. In α-amino acids, the amino group is attached to the α-carbon, the carbon atom immediately adjacent to the carboxyl group. In contrast, β-amino acids, such as the parent acid of the title compound, have their amino group bonded to the β-carbon, which is two carbons away from the carboxyl group. nih.govrug.nl This seemingly minor shift in the position of the amino group has profound implications for the molecule's conformational properties and its behavior when incorporated into peptide chains.

Peptides composed of β-amino acids, known as β-peptides, exhibit unique secondary structures, such as helices, turns, and sheets, that are distinct from those formed by α-peptides. chemrxiv.org This structural diversity is a direct result of the increased flexibility of the polypeptide backbone. Furthermore, β-peptides often display enhanced stability against enzymatic degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between α-amino acids. This resistance to proteolysis makes β-amino acid derivatives attractive targets for the development of novel therapeutic agents with improved pharmacokinetic profiles.

The cyclohexyl moiety in this compound is a bulky, non-polar group that significantly influences the compound's physical and chemical properties. It increases the lipophilicity of the molecule, a feature that can enhance its ability to cross biological membranes and can be advantageous in drug design.

Significance as a Versatile Chemical Building Block

This compound serves as a valuable chiral building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both an amino group and a carboxyl group (in its ester form), allows for its incorporation into a wide range of larger, more complex molecules. The presence of the cyclohexyl group provides a unique steric and hydrophobic element that can be exploited to modulate the biological activity and physical properties of the target compounds.

One of the primary applications of this compound is in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. By incorporating β-amino acids like 3-amino-3-cyclohexylpropanoic acid into a peptide sequence, researchers can create novel structures that are resistant to enzymatic degradation and may exhibit unique biological activities.

For instance, derivatives of cyclohexylalanine have been used in the synthesis of potent and selective opioid receptor antagonists. The incorporation of this unnatural amino acid can lead to compounds with subnanomolar affinity for the δ-opioid receptor, highlighting the significant impact that a single, well-chosen building block can have on the pharmacological profile of a molecule.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound and related β-amino acids is primarily centered on their potential in drug discovery and development. Research in this area is driven by the need for new therapeutic agents with improved efficacy and fewer side effects. The unique structural features of β-amino acids offer a promising avenue for the design of novel drugs that can overcome some of the limitations of traditional peptide-based therapies.

A significant research trajectory involves the use of β-amino acids to create foldamers, which are oligomers that adopt well-defined, stable secondary structures. The predictable folding patterns of β-peptides allow for the rational design of molecules that can mimic the secondary structures of proteins and disrupt protein-protein interactions that are implicated in various diseases. The cyclohexyl group in this compound can play a crucial role in directing the folding of these synthetic oligomers.

Furthermore, the broader class of β-amino esters is being explored in the field of materials science. Poly(β-amino esters) are a class of biodegradable polymers that are being investigated for a variety of biomedical applications, including as carriers for drug and gene delivery. nih.govrug.nl The versatility in the synthesis of these polymers allows for the fine-tuning of their properties for specific applications. While the direct use of this compound in this specific polymer application is not extensively documented, the research on poly(β-amino esters) underscores the academic interest in this class of compounds.

The ongoing research into the synthesis, conformational properties, and biological activities of peptides and peptidomimetics containing this compound and its derivatives continues to be an active area of investigation, with the potential to yield new insights into molecular recognition and lead to the development of novel therapeutic agents.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 202001-20-5 chemspider.com |

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol nih.gov |

| Exact Mass | 221.11826 g/mol chemspider.com |

| InChIKey | HPKGGIKBSIYXFY-UHFFFAOYSA-N chemspider.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 3-amino-3-cyclohexylpropanoate |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3 |

InChI Key |

QPIJOUZKOGIOFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Methyl 3-amino-3-cyclohexylpropanoate

Achieving high enantiomeric and diastereomeric purity is a critical goal in the synthesis of chiral molecules like this compound. Research has focused on asymmetric approaches that can selectively generate the desired stereoisomer.

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for chiral resolution. Key strategies include the use of biocatalysts, chiral starting materials, and chiral auxiliaries.

Biocatalysis, particularly using enzymes for reductive amination, has emerged as a powerful and sustainable method for producing chiral amines. nih.gov Enzymes like imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases (ATAs) can catalyze the asymmetric synthesis of amines from prochiral ketones or keto esters with high stereoselectivity. nih.govwhiterose.ac.ukdovepress.com

The synthesis of β-amino esters via this method typically starts from the corresponding β-keto ester, in this case, methyl 3-cyclohexyl-3-oxopropanoate. The general process involves the reaction of the keto ester with an amine source, forming an intermediate imine or enamine, which is then stereoselectively reduced by the enzyme in the presence of a cofactor like NAD(P)H. researchgate.net

Imine reductases (IREDs) have been identified that successfully catalyze the amination of β-keto esters to yield N-substituted β-amino esters. nih.govwhiterose.ac.uk For instance, a panel of IREDs was screened for the reductive amination of ethyl acetoacetate, with specific enzymes demonstrating high conversion and excellent enantiomeric excess (>99% e.e.). nih.gov While the direct enzymatic amination of methyl 3-cyclohexyl-3-oxopropanoate is not extensively detailed in the provided literature, the success with structurally related β-keto esters suggests the feasibility of this approach. The reaction conditions for such biocatalytic transformations are typically mild, occurring in aqueous buffer systems at or near room temperature.

Table 1: Examples of Enzymatic Reductive Amination of Keto Esters

| Enzyme Class | Substrate Example | Product Example | Key Findings |

|---|---|---|---|

| Imine Reductase (IRED) | Ethyl acetoacetate | N-substituted ethyl 3-aminobutanoate | Isolated yields up to 54% and >99% e.e. achieved. nih.govwhiterose.ac.uk |

| Amine Dehydrogenase (AmDH) | α-Keto acids | α-Amino acids | Catalyzes direct reductive coupling with ammonia. nih.govwhiterose.ac.uk |

The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. wikipedia.org This strategy leverages the inherent chirality of the starting material to build more complex chiral molecules. For the synthesis of this compound, a potential chiral pool starting material could be a chiral amino acid that undergoes a series of transformations to construct the target β-amino ester skeleton.

Chiral auxiliary-based synthesis is another robust method for stereocontrol. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. scispace.comresearchgate.net

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphor sultam, to a propionic acid derivative. researchgate.net The resulting adduct can then undergo reactions, for example, an asymmetric Michael addition or an electrophilic amination, to install the amino group at the C3 position with high diastereoselectivity. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which blocks one face of the reactive intermediate. mdpi.com A well-known example of this concept is the Schöllkopf reagent, a bis-lactim ether derived from valine and alanine, used for the asymmetric synthesis of α-amino acids. scispace.comnih.gov A similar principle could be applied to β-amino acid synthesis.

Table 2: Chiral Auxiliary-Based Synthesis Overview

| Auxiliary Type | General Methodology | Key Advantage |

|---|---|---|

| Evans Oxazolidinone | Acylation followed by stereoselective enolate reaction (e.g., alkylation, amination). researchgate.net | High diastereoselectivity, predictable stereochemistry. |

| Oppolzer's Camphor Sultam | Similar to Evans auxiliary, used to direct stereoselective transformations. researchgate.net | Excellent diastereoselectivity, crystalline derivatives aid purification. researchgate.net |

Scaling up enantioselective syntheses from the laboratory bench to multigram or kilogram quantities presents unique challenges, including reagent cost, reaction time, and purification. For enzymatic methods, scaling up has been demonstrated successfully. For example, the IRED-catalyzed reductive amination of 2-hexanone was scaled to 400 mg, yielding the product with a 55% isolated yield and 96% enantiomeric excess. whiterose.ac.uk More advanced biocatalytic processes have been developed for pharmaceutical intermediates on the ton scale. nih.gov These processes often involve whole-cell biocatalysts to simplify cofactor recycling and improve enzyme stability, making the process more economically viable.

For chiral auxiliary-based methods, scalability depends on the cost and recoverability of the auxiliary. The general procedures for reactions using auxiliaries, such as lithiation at low temperatures (-78 °C) followed by alkylation, are standard in process chemistry and can be adapted to larger scales with appropriate engineering controls. scispace.com

A total synthesis of this compound would involve a sequence of reactions starting from simple, achiral precursors. One plausible pathway is the Michael addition of an amine to a β-unsaturated ester, methyl 3-cyclohexylacrylate. While effective for creating the basic skeleton, this method does not inherently control stereochemistry at the C3 position unless a chiral amine or a chiral catalyst is used.

A more stereocontrolled approach involves the reduction of an enamine or an oxime derived from the corresponding β-keto ester, methyl 3-cyclohexyl-3-oxopropanoate. For example, the β-keto ester can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral enamine. mdpi.com Subsequent diastereoselective reduction of the enamine, followed by removal of the chiral group, would yield the enantiomerically enriched β-amino ester.

Another established route is the hydrogenation of methyl 3-amino-3-cyclohexyl-2-propenoate (a β-enamino ester). This can be achieved with high stereoselectivity using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands.

The final product, this compound, is a free base that is often converted to a more stable and soluble salt form for purification and handling. The hydrochloride salt is a common choice. smolecule.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the purified β-amino ester with hydrochloric acid. chemicalbook.com This can be done by dissolving the ester in a suitable organic solvent, such as methanol (B129727), diethyl ether, or dioxane, and then adding a solution of hydrogen chloride (either gaseous HCl or a solution of HCl in an organic solvent). chemicalbook.comprepchem.com The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be isolated by filtration, washed, and dried. nih.gov For example, a common procedure involves treating the final compound with 4 N HCl in dioxane. prepchem.com

Asymmetric Synthesis Approaches

Derivatization Strategies for this compound

The chemical reactivity of this compound is primarily dictated by its two functional groups: the primary amine and the methyl ester. These sites allow for a variety of derivatization strategies to synthesize a range of analogues with modified properties. Key transformations include reactions at the nucleophilic amino group and modifications involving the ester moiety.

The primary amino group of this compound is nucleophilic and readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. These amidation reactions are fundamental in peptide synthesis and for the creation of various functional derivatives. The direct condensation of a carboxylic acid and the amine requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond, while minimizing side reactions and racemization.

Commonly employed coupling reagents in modern organic synthesis are applicable for this transformation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent researchgate.net. More advanced reagents have been developed to improve yields, reduce side products, and suppress racemization, which is particularly crucial when dealing with chiral centers. Lewis acid catalysts have also been shown to be effective in mediating the amidation of free amino acids and their esters nih.govresearchgate.net. For instance, titanium(IV) isopropoxide and certain boron-based reagents can facilitate direct amide bond formation under relatively mild conditions nih.govresearchgate.net.

The general scheme for an amidation reaction is as follows:

Reactants : this compound and a selected carboxylic acid (R-COOH).

Reagents : A coupling agent and often a base (like triethylamine or N,N-diisopropylethylamine) to neutralize the acid formed.

Solvent : Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used, cost-effective dehydrating agent for forming amides, esters, and anhydrides researchgate.net. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide that allows for simpler purification as the urea byproduct is also water-soluble. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | A phosphonium-based reagent known for high coupling efficiency and low racemization rates. |

| (3-(Dimethylamino)propyl)ethylcarbodiimide hydrochloride | A common coupling agent in peptide synthesis, often used in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). |

| Titanium(IV) isopropoxide (Ti(OiPr)₄) | A Lewis acid catalyst that can mediate the amidation of amino esters, offering an alternative to traditional coupling agents nih.gov. |

In multi-step syntheses, it is often necessary to temporarily block the reactive amino group of this compound to prevent it from participating in undesired side reactions. This is achieved by introducing a "protecting group," which can be selectively removed later in the synthetic sequence organic-chemistry.orgwikipedia.org. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

For amines, the most common protecting groups are carbamates. These are typically formed by reacting the amine with an appropriate chloroformate or dicarbonate.

Boc (tert-butoxycarbonyl) Group : Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is easily removed with mild acids, such as trifluoroacetic acid (TFA) organic-chemistry.org.

Cbz (benzyloxycarbonyl) Group : Also known as the Z group, it is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). The Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which reduces the benzyl group to toluene and releases the free amine ug.edu.pl.

Fmoc (9-fluorenylmethoxycarbonyl) Group : Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine. This orthogonality to acid-labile groups like Boc makes it highly valuable in complex syntheses organic-chemistry.org.

The application of protecting groups allows for selective transformations at the ester functionality or other parts of a more complex molecule without interference from the amine.

Table 2: Common Amine Protecting Groups

| Protecting Group | Reagent for Introduction | Cleavage Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl in dioxane) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) |

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a potent nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides, leading to N-alkylation.

Mono-alkylation can be challenging to achieve selectively, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. To control the degree of alkylation, reductive amination is a more reliable method. This involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another important class of nucleophilic substitution is the reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides. These derivatives are often crystalline solids and are useful for characterization. The sulfonamide group can also function as a protecting group for the amine.

Related Synthetic Analogues and Precursors

This compound is a β³-amino acid ester. The synthesis of β-amino acids and their esters is of significant interest due to their presence in natural products and their utility as building blocks for peptidomimetics and pharmaceuticals. There are several general strategies for their synthesis.

One classical approach is the Rodionov reaction , which involves the condensation of an aldehyde (cyclohexanecarboxaldehyde in this case) with malonic acid and ammonia (or an ammonium salt) in an alcoholic solvent mdpi.com. Subsequent esterification of the resulting β-amino acid yields the desired ester.

Another modern and efficient method involves the homologation of α-amino acids. For example, enantiopure N-Boc-β³-amino acid methyl esters can be synthesized from the corresponding α-amino acids, avoiding the use of hazardous reagents like diazomethane (used in the Arndt-Eistert homologation) or cyanides rsc.org. This transformation provides a safe and effective route to optically active β³-amino acid esters rsc.org.

Poly(β-amino esters) are a class of biodegradable polymers synthesized through the Michael addition of amines to diacrylates nih.gov. This highlights another synthetic route where a suitable amine could be added to an acrylate precursor to form the β-amino ester skeleton.

The synthesis of this compound relies on the availability of key precursors, such as methyl 3-cyclohexylpropanoate. A common and industrially viable method for preparing this precursor is the catalytic hydrogenation of methyl cinnamate google.comgoogle.com. This reaction involves the reduction of both the alkene double bond and the aromatic ring of the cinnamate ester.

The process typically employs a heterogeneous catalyst under hydrogen pressure.

Catalysts : Ruthenium (Ru) and Palladium (Pd) on a solid support like activated carbon (e.g., 5% Pd/C or 5% Ru/C) are highly effective for this transformation google.comgoogle.com.

Reaction Conditions : The hydrogenation is generally carried out at elevated temperatures (e.g., 155-170 °C) and pressures (e.g., 20 bar) google.comgoogle.com.

This process can produce methyl 3-cyclohexylpropanoate in high purity (>99.5%) and yield (around 99%) google.com. Further functionalization of this intermediate, for example through alpha-bromination of the corresponding carboxylic acid followed by amination, could provide a route to the target molecule. Alternatively, functionalization of the cyclohexyl ring itself can lead to a variety of substituted analogues.

Table 3: Synthesis of Methyl 3-cyclohexylpropanoate via Hydrogenation of Methyl Cinnamate

| Catalyst | Temperature | Pressure | Time | Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| 5% Ru/C | 155 °C | 20 bar | 6 hours | 99.6% | 99% | google.comgoogle.com |

| 5% Pd/C | 160-170 °C | 20 bar | 35 hours | 99.7% | 98% | google.comgoogle.com |

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of Methyl 3-amino-3-cyclohexylpropanoate, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, respectively.

For a definitive structural assignment of this compound, a suite of NMR experiments would be employed. A standard ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. For instance, the methyl ester protons would be expected to appear as a singlet, while the protons on the cyclohexane (B81311) ring would exhibit complex multiplets due to their various axial and equatorial positions.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of non-equivalent carbon atoms. The carbonyl carbon of the ester group would be expected to resonate at a characteristic downfield chemical shift.

To establish the connectivity between protons and carbons, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be utilized. COSY would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl and propanoate fragments. HSQC would then correlate each proton with its directly attached carbon atom, confirming the assignment of the carbon skeleton.

Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl Protons | 1.0 - 2.0 | 25 - 45 |

| Methine Proton (CH-N) | ~ 3.0 | ~ 55 |

| Methylene Protons (CH₂) | ~ 2.5 | ~ 40 |

| Methyl Protons (OCH₃) | ~ 3.6 | ~ 50 |

| Carbonyl Carbon (C=O) | - | ~ 175 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally determined. This technique would differentiate this compound from other isomers or compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C-N Stretch | 1000 - 1250 |

| C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation, significant absorption in the UV-Vis range is not expected. The primary electronic transitions would be the n→π* transition of the carbonyl group in the ester, which typically occurs in the ultraviolet region.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study chemical species that have unpaired electrons. As this compound is not a radical species, it would be EPR-silent. However, this technique would become highly relevant if the compound were to be used as a ligand to form complexes with paramagnetic metal ions. In such cases, EPR spectroscopy would provide valuable information about the electronic structure and coordination environment of the metal center within the complex.

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Since the carbon atom attached to the amino group and the cyclohexyl group is a stereocenter, this compound can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

The selection of an appropriate chiral stationary phase is critical and would likely involve screening various types of CSPs, such as those based on polysaccharides or proteins. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomer peaks. Detection would typically be performed using a UV detector. The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess (ee) of the sample.

Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Quantification in Research Matrices

Ultra High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful technique for the detection and quantification of minute quantities of target analytes within complex mixtures. For a compound like this compound, this method would be invaluable for pharmacokinetic studies, metabolism research, or for monitoring its presence as a potential impurity in other chemical preparations.

A hypothetical UHPLC-MS/MS method for the analysis of this compound would likely employ a reversed-phase column, such as a C18, to separate the compound from a sample matrix. Given its chemical structure, which includes a basic amino group and a non-polar cyclohexyl ring, a mobile phase consisting of an aqueous component with a mild acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be suitable. The acidic modifier would ensure the amino group is protonated, leading to better peak shape and ionization efficiency.

Detection would be achieved using a tandem mass spectrometer, likely with an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) would then be used to fragment the precursor ion, and specific product ions would be monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity and sensitivity.

Table 1: Hypothetical UHPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography System | UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | Calculated m/z |

| Product Ions | Hypothetical fragments |

| Collision Energy | Optimized for specific transitions |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, allowing for a quick and effective assessment of reaction progress. In the synthesis of this compound, which could, for instance, be formed through a Michael addition, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. The plate would then be developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is crucial for achieving good separation between the starting materials, intermediates, and the final product. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) would likely be employed.

After development, the plate would be visualized. While some compounds are visible under UV light, staining with a reagent that reacts with the amino group, such as ninhydrin, would produce a distinct colored spot, allowing for clear identification of the product. The relative positions of the spots (Rf values) would indicate the progress of the reaction.

Table 2: Illustrative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain followed by heating |

| Expected Rf of Product | ~0.4 (Hypothetical) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction (SCXRD) of this compound Derivatives

To obtain a crystal structure of this compound, it would first need to be crystallized, which can be a challenging step. Alternatively, forming a derivative, such as a salt with a suitable acid (e.g., hydrochloric acid or a chiral acid for stereochemical studies), can often facilitate the growth of high-quality single crystals.

Once a suitable crystal is obtained, it is subjected to Single-Crystal X-ray Diffraction (SCXRD). The resulting diffraction pattern is used to solve the crystal structure, providing a detailed molecular model. This would definitively confirm the connectivity of the atoms and the relative stereochemistry of any chiral centers.

Crystallographic Studies of Metal Complexes Incorporating the Compound

The amino and ester functionalities of this compound make it a potential ligand for coordination to metal ions. The formation of metal complexes can be of interest in areas such as catalysis or materials science. X-ray crystallography is a key technique for characterizing these complexes.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the compound's purity and empirical formula. For this compound (C10H19NO2), the theoretical elemental composition would be calculated and compared against the experimental results from a purified sample. A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometry.

Table 3: Theoretical Elemental Analysis Data for this compound (C10H19NO2)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 64.83% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.35% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.27% |

| Total | 185.267 | 100.00% |

Mechanistic Investigations and Theoretical Computational Studies

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a compound like Methyl 3-amino-3-cyclohexylpropanoate, these methods would be invaluable in elucidating its structural and electronic properties.

Molecular Modeling and Docking Simulations of Compound Interactions

Molecular modeling would be the first step in understanding the three-dimensional structure of this compound. This would involve constructing a digital model of the molecule to explore its potential interactions with biological targets, such as enzymes or receptors.

Docking simulations are a key application of molecular modeling. In a hypothetical study, researchers would use docking algorithms to predict the binding orientation and affinity of this compound to a specific protein's active site. This is particularly relevant for compounds structurally related to pharmaceuticals like gabapentin, which also contains a cyclohexyl ring and an amino acid-like moiety. The results of such simulations are typically presented in a table format, detailing binding energies and key interacting residues.

Hypothetical Docking Simulation Data

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| GABA Receptor Subunit | -7.2 | Tyr101, Ser245, Arg312 | 2 |

| Calcium Channel Subunit | -6.8 | Asp150, Gln189, Trp204 | 1 |

This data is purely illustrative and not based on actual experimental results.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide insights into its reactivity, stability, and spectroscopic properties. By calculating the distribution of electron density, researchers can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is instrumental in studying reaction energetics. It can be used to calculate the activation energies of potential synthetic or derivatization reactions, helping to predict the most favorable reaction pathways. These calculations would allow for a comparison of different mechanistic possibilities, such as concerted versus stepwise reaction mechanisms.

Conformational Analysis through Theoretical Methods

The cyclohexyl ring and the flexible propanoate chain in this compound allow for multiple low-energy conformations. Theoretical methods, such as molecular mechanics or DFT, are used to perform a systematic search for these stable conformations. Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape. The results of a conformational analysis are typically summarized by the relative energies and dihedral angles of the most stable conformers.

Hypothetical Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) |

| 1 (Chair-Extended) | 0.00 | 178° |

| 2 (Chair-Gauche) | 1.25 | 65° |

| 3 (Boat-Extended) | 5.60 | 175° |

This data is purely illustrative and not based on actual experimental results.

Elucidation of Reaction Mechanisms

Investigating the mechanisms of how a compound is formed and how it reacts is fundamental to synthetic chemistry. For this compound, this would involve studying both its synthesis and subsequent chemical transformations.

Studies of Catalytic Pathways in Synthesis

The synthesis of β-amino esters often involves catalytic processes. Mechanistic studies would aim to understand the role of the catalyst in facilitating the reaction. This could involve techniques such as kinetic studies, isotopic labeling, and computational modeling to identify key intermediates and transition states in the catalytic cycle. For instance, if the synthesis involves a Michael addition, studies would focus on how the catalyst activates the reactants and controls the stereochemistry of the product.

Mechanistic Aspects of Derivatization Reactions

Derivatization reactions, where the core structure of this compound is modified, would also be subject to mechanistic scrutiny. For example, reactions involving the amino or ester functional groups could proceed through various pathways. Mechanistic studies would help in understanding the factors that control the regioselectivity and stereoselectivity of these reactions, which is essential for the targeted synthesis of new derivatives with potentially enhanced properties. This could involve studying the influence of different reagents, solvents, and temperatures on the reaction outcome.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR investigations would dissect the contributions of its key components: the stereochemistry at the chiral center, the bulky cyclohexyl group, and the methyl ester functionality.

Chirality is a critical determinant of biological activity. nih.gov this compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-methyl 3-amino-3-cyclohexylpropanoate. The spatial arrangement of the amino and cyclohexyl groups relative to the propanoate backbone can significantly impact its interaction with chiral biological macromolecules such as enzymes and receptors.

Hypothetical data based on typical observations for chiral amino acid derivatives.

Table 1: Hypothetical Biological Activity of this compound Enantiomers| Enantiomer | Receptor Binding Affinity (Ki, nM) | Enzyme Inhibition (IC50, µM) |

|---|---|---|

| (S)-enantiomer | 50 | 15 |

| (R)-enantiomer | 800 | 250 |

| Racemic Mixture | 425 | 132.5 |

The cyclohexyl group and the methyl ester are key functional groups that define the physicochemical and pharmacological properties of this compound.

The cyclohexyl moiety is a bulky, lipophilic group. In drug design, incorporating such groups can enhance binding to hydrophobic pockets in target proteins. iris-biotech.de The replacement of a phenyl group with a cyclohexyl group, for example, has been shown to optimize the binding of lead structures in drug discovery. iris-biotech.de The cyclohexyl group in this compound would be expected to increase its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. This moiety is a feature of several "unnatural" amino acids that have been incorporated into pharmaceutical candidates to improve their properties. acs.org

The ester group , specifically a methyl ester, modifies the carboxylic acid functionality of the parent β-amino acid. This transformation has several important consequences. It masks the negative charge of the carboxylate, which can improve the molecule's ability to cross cell membranes. Esterification is a common strategy in the development of prodrugs to enhance oral bioavailability. nih.gov Following absorption, the ester can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. The rate of this hydrolysis can be influenced by the nature of the ester; for instance, methyl and benzyl (B1604629) esters have shown different rates of activation in some contexts. nih.gov

The following table presents hypothetical data illustrating the potential influence of the cyclohexyl and ester groups on the compound's properties, based on general principles of medicinal chemistry.

Table 2: Hypothetical Physicochemical and Biological Properties of 3-Amino-3-substituted Propanoates| Compound | Substituent at C3 | Functional Group | LogP | Cell Permeability (%) |

|---|---|---|---|---|

| Methyl 3-amino-3-phenylpropanoate | Phenyl | Methyl Ester | 1.8 | 65 |

| This compound | Cyclohexyl | Methyl Ester | 2.5 | 80 |

| 3-Amino-3-cyclohexylpropanoic acid | Cyclohexyl | Carboxylic Acid | 1.5 | 30 |

Research Applications and Functional Explorations in Academic Contexts

Application as Chiral Building Blocks in Organic Synthesis Research

Chiral β-amino esters are recognized as valuable precursors in the synthesis of more complex molecules due to their stereochemical properties. However, specific documented instances of Methyl 3-amino-3-cyclohexylpropanoate's use in these applications are not found in current research literature.

Peptide and Peptidomimetic Design and Synthesis

There is no specific academic literature detailing the incorporation of this compound into peptide or peptidomimetic structures. The synthesis of peptides often involves the coupling of amino acid derivatives, and while this compound is classified as a raw material for such processes, its actual integration and the properties it might confer to the resulting peptides have not been reported.

Construction of Complex Organic Architectures

Similarly, the role of this compound as a foundational element in the construction of complex organic molecules is not documented in available scientific papers. The potential for its cyclohexyl group and amino ester functionalities to contribute to the three-dimensional structure of larger molecules remains a theoretical possibility without published examples.

Role in Medicinal Chemistry Research and Target Identification

The broader family of β-amino acids and their derivatives has been a focal point in medicinal chemistry for their potential to create compounds with biological activity. Nevertheless, research specifically implicating this compound in such endeavors is absent from the scientific record.

Development of Enzyme Inhibitors (e.g., Phosphatases, Proteases)

No studies have been published that investigate or demonstrate the efficacy of this compound as an inhibitor of phosphatases, proteases, or any other enzymes.

Design of Small Molecule Modulators for Biological Pathways

The potential for this compound to act as a small molecule modulator of biological pathways has not been explored in any published research. There are no reports of its interaction with biological targets or its effects on cellular signaling.

Coordination Chemistry and Metallodrug Research

The field of coordination chemistry often explores how organic molecules bind to metal ions, sometimes leading to the development of metallodrugs. There is currently no available research that describes the formation of coordination complexes involving this compound or investigates its potential in the design of new therapeutic agents based on metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) and Gold(III) Complexes)

While no specific studies on the synthesis and characterization of metal complexes involving this compound have been found, the presence of both an amino group and a carboxylate ester function suggests it could act as a ligand for various metal ions. As a β-amino acid derivative, it could form chelate rings with metal centers, although these would be six-membered rings, which are typically less stable than the five-membered rings formed by α-amino acids.

Copper(II) Complexes: Copper(II) ions are well-known to form stable complexes with amino acids and their esters. It is plausible that this compound could coordinate to a copper(II) center through the nitrogen atom of the amino group and the carbonyl oxygen of the ester group. The resulting complex would likely exhibit characteristic spectroscopic properties.

Hypothetical Characterization Data for a Copper(II) Complex of this compound

| Property | Expected Observation |

| Appearance | Blue or green crystalline solid |

| FT-IR (cm⁻¹) | Shift in N-H and C=O stretching frequencies upon coordination |

| UV-Vis (nm) | Broad d-d transition band in the visible region |

| Magnetic Moment | Paramagnetic, consistent with one unpaired electron |

Gold(III) Complexes: Gold(III) complexes with amino acid derivatives have been explored for their potential therapeutic properties. The interaction of this compound with a gold(III) center would likely involve coordination through the amino group. The stability and reactivity of such a complex would depend on the other ligands attached to the gold center.

Investigation of Metal-Ligand Interactions and Redox Properties in Research

The study of metal-ligand interactions and redox properties of complexes is fundamental to understanding their potential applications. For a hypothetical complex of this compound, these investigations would be crucial.

Metal-Ligand Interactions: Techniques such as potentiometric titrations, isothermal titration calorimetry (ITC), and NMR spectroscopy could be employed to determine the stability constants and thermodynamics of complex formation. The cyclohexyl group might introduce steric hindrance that could influence the binding affinity and coordination geometry compared to less bulky amino acid esters.

Redox Properties: The redox behavior of copper(II) and gold(III) complexes is of significant interest. Cyclic voltammetry would be a key technique to investigate the reduction and oxidation potentials of these complexes. The nature of the ligand, in this case, this compound, would influence the electron density at the metal center and thus its redox properties. For instance, the electron-donating nature of the amino and ester groups would affect the ease with which the metal ion can be reduced or oxidized.

Biological Research Applications

There is no available research on the biological applications of this compound. The following subsections discuss potential areas of investigation based on the compound's structure.

Investigation as a Model Compound for Amino Acid Metabolism Studies

Amino acid metabolism is a central part of cellular biochemistry. While there are no studies using this compound for this purpose, its structure as a non-proteinogenic β-amino acid ester could make it an interesting tool. It could potentially be used to probe the specificity of enzymes involved in amino acid transport and metabolism. Researchers could investigate whether it acts as a substrate or an inhibitor for certain enzymes, providing insights into their active site requirements.

Research into Molecular Interactions with Receptors (e.g., Taste Receptors)

The interaction of molecules with taste receptors is a complex process that determines our perception of flavor. Amino acids are known to elicit various taste sensations. While the taste profile of this compound is not documented, its structural similarity to other amino acids suggests it could interact with taste receptors. Research in this area would involve sensory panel studies to determine its taste and in vitro assays using cell lines expressing specific taste receptors (e.g., T1R1/T1R3 for umami or T1R2/T1R3 for sweet) to investigate its binding and activation properties. The bulky cyclohexyl group would be a key determinant in how the molecule fits into the binding pocket of a receptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.